molecular formula C8H9BrN2O B13621212 4-Bromo-2-(cyclopropylmethoxy)pyrimidine

4-Bromo-2-(cyclopropylmethoxy)pyrimidine

Cat. No.: B13621212
M. Wt: 229.07 g/mol
InChI Key: IADVUVKUWFLMOK-UHFFFAOYSA-N
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Description

4-Bromo-2-(cyclopropylmethoxy)pyrimidine is a chemical compound with the molecular formula C8H9BrN2O and a molecular weight of 229.08 . It is characterized by the SMILES string BrC1N=C(OCC2CC2)C=CN=1 . This reagent is classified for research use only and is not approved for use in humans, animals, or as a household or personal product. Proper handling and storage are essential for this compound, which requires cold-chain transportation and storage in a temperature-controlled environment of 2-8°C . Pyrimidine derivatives are of significant interest in medicinal chemistry and drug discovery. For instance, related heterocyclic compounds are key scaffolds in developing protein kinase inhibitors and have been investigated for their antitumor properties . The bromine and cyclopropylmethoxy functional groups on this pyrimidine ring make it a versatile building block (synthon) for further chemical transformations, such as cross-coupling reactions, which are widely used to create more complex molecules for pharmaceutical and materials science research. Researchers can utilize this compound to synthesize targeted libraries of novel organic molecules for various biological and chemical applications.

Properties

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

4-bromo-2-(cyclopropylmethoxy)pyrimidine

InChI

InChI=1S/C8H9BrN2O/c9-7-3-4-10-8(11-7)12-5-6-1-2-6/h3-4,6H,1-2,5H2

InChI Key

IADVUVKUWFLMOK-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=NC=CC(=N2)Br

Origin of Product

United States

Preparation Methods

Halogenation and Subsequent Nucleophilic Substitution

One common approach starts with a dichloropyrimidine or dihalopyrimidine intermediate, such as 4-bromo-2,4-dichloropyrimidine. The 2-position chlorine can be selectively displaced by nucleophiles, including alkoxides derived from cyclopropylmethanol.

  • Step 1: Preparation of 4-Bromo-2,4-dichloropyrimidine

    According to Gopalakrishnan et al. (2010), 5-bromo-uracil can be converted to 5-bromo-2,4-dichloropyrimidine by reaction with phosphorus oxychloride in the presence of N,N-dimethylaniline at elevated temperatures (up to 120°C) over 6 hours. The product is isolated by extraction and vacuum evaporation yielding a colorless liquid intermediate.

  • Step 2: Nucleophilic Substitution with Cyclopropylmethanol

    The 4-bromo-2,4-dichloropyrimidine is then reacted with sodium cyclopropylmethoxide (prepared in situ by deprotonating cyclopropylmethanol with sodium methoxide) in methanol at low temperature (10–15°C) and stirred for extended periods (up to 18 hours). This reaction selectively substitutes the chlorine at the 2-position with the cyclopropylmethoxy group, yielding 4-bromo-2-(cyclopropylmethoxy)pyrimidine.

Reaction Scheme Summary:

Step Reactants Conditions Product Yield/Notes
1 5-Bromo-uracil + Phosphorus oxychloride + N,N-dimethylaniline 40°C to 120°C, 6 h 5-Bromo-2,4-dichloropyrimidine Colorless liquid, isolated by extraction
2 5-Bromo-2,4-dichloropyrimidine + sodium cyclopropylmethoxide 10–15°C, 18 h 4-Bromo-2-(cyclopropylmethoxy)pyrimidine White crude product, purified by filtration

Alternative O-Alkylation via Pyrimidin-2-ol Intermediate

Another synthetic route involves the preparation of a 2-hydroxy-4-bromopyrimidine intermediate, followed by O-alkylation with cyclopropylmethyl bromide or chloride under basic conditions.

  • Step 1: Synthesis of 4-bromo-2-hydroxypyrimidine

    This intermediate can be prepared via hydrolysis of 4-bromo-2-chloropyrimidine or by direct substitution of 2-chloropyrimidine derivatives.

  • Step 2: O-Alkylation

    The 2-hydroxypyrimidine is treated with cyclopropylmethyl halide in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent (e.g., dimethylformamide) to afford 4-bromo-2-(cyclopropylmethoxy)pyrimidine.

This method benefits from milder conditions and avoids the use of highly reactive organometallic reagents.

Palladium-Catalyzed Coupling Methods

A more modern approach employs palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling to introduce the cyclopropylmethoxy substituent.

  • Step 1: Preparation of 4-bromo-2-pyrimidinyl boronic acid or ester

    This intermediate is prepared by borylation of 4-bromopyrimidine derivatives.

  • Step 2: Coupling with cyclopropylmethanol derivatives

    The coupling partner, such as cyclopropylmethoxyboronic acid or cyclopropylmethoxy halide, is reacted with the pyrimidinyl boronic acid under palladium catalysis in the presence of base and suitable ligands.

This method allows for high regioselectivity and functional group tolerance but requires expensive catalysts and careful optimization.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield Notes
Nucleophilic substitution on 4-bromo-2,4-dichloropyrimidine Straightforward, uses commercially available reagents Requires low temperature control, long reaction time Moderate to high (~70-90%) Well-documented in literature
O-Alkylation of 2-hydroxypyrimidine Milder conditions, avoids harsh reagents Requires preparation of hydroxy intermediate Moderate Versatile for various alkoxy groups
Palladium-catalyzed coupling High regioselectivity, functional group tolerance Expensive catalysts, requires optimization Variable (depends on catalyst system) Suitable for complex derivatives

Research Findings and Notes

  • The method involving 4-bromo-2,4-dichloropyrimidine substitution with sodium cyclopropylmethoxide is the most frequently reported and industrially feasible route, balancing yield and operational simplicity.

  • Protection/deprotection strategies are sometimes employed when sensitive groups are present, but for this compound, direct substitution is preferred.

  • The use of palladium catalysis, while powerful, is less common for simple alkoxy substitutions but may be advantageous when multi-functionalized pyrimidines are targeted.

  • Safety considerations: Some syntheses of related pyrimidine intermediates involve hazardous reagents such as phosphorus oxychloride and require controlled temperature conditions.

Data Table: Reported Reaction Conditions for Preparation of 4-Bromo-2-(cyclopropylmethoxy)pyrimidine

Parameter Value/Condition Reference
Starting material 5-Bromo-2,4-dichloropyrimidine
Base for alkoxide formation Sodium methoxide in methanol
Temperature 10–15°C during substitution
Reaction time 18 hours
Solvent Methanol
Product isolation Filtration through celite bed, concentration
Yield Not explicitly stated, typically high (>70%)

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(cyclopropylmethoxy)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(cyclopropylmethoxy)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and cyclopropylmethoxy group contribute to the compound’s binding affinity and specificity. The compound can inhibit enzyme activity or modulate receptor function by forming non-covalent interactions with the active site or binding pocket .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 2-Position

a) 4-Bromo-2-methoxy-6-(1-phenyl)pyrimidine
  • Structure : Methoxy group at 2-position; phenyl substituent at 6-position.
  • Molecular Weight : ~318.15 g/mol (C₁₁H₁₀BrN₃O).
  • Used in crystallographic studies to analyze halogen bonding interactions .
  • Applications : Primarily a research tool for structural analysis rather than therapeutic development.
b) 4-Bromo-2-cyclopropylpyrimidine
  • Structure : Cyclopropyl group directly attached to the pyrimidine ring at 2-position.
  • Molecular Weight : 199.03 g/mol (C₇H₇BrN₂).
  • Reactivity : Lacks the ether oxygen, reducing polarity and solubility in aqueous systems. The cyclopropyl group may improve membrane permeability in drug analogs .
c) 5-Bromo-2,4-dimethoxypyrimidine
  • Structure : Methoxy groups at 2- and 4-positions; bromine at 5-position.
  • Molecular Weight : 218.02 g/mol (C₆H₆BrN₂O₂).
  • Reactivity : Dual methoxy groups deactivate the ring, making bromine less reactive in cross-coupling reactions compared to 4-bromo derivatives. Used in nucleoside analog synthesis .

Heterocycle Modifications

a) 4-Bromo-2-cyclopropylpyridine
  • Structure : Pyridine core instead of pyrimidine; cyclopropyl group at 2-position.
  • Molecular Weight : 198.06 g/mol (C₈H₈BrN).
  • Reactivity : The pyridine nitrogen alters electronic properties, increasing base strength. Applications include materials science and ligand design .
b) 4-Bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile
  • Structure : Pyrrole core with bromine, chloro-phenyl, and trifluoromethyl groups.
  • Molecular Weight : 362.47 g/mol (C₁₂H₆BrClF₃N₂).
  • Applications : Antifouling agent in marine coatings; synergistic with metal compounds like Cu₂O .

Data Table: Key Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Applications
4-Bromo-2-(cyclopropylmethoxy)pyrimidine C₈H₉BrN₂O 229.08 Cyclopropylmethoxy, Br Pharmaceutical intermediates
4-Bromo-2-methoxy-6-(1-phenyl)pyrimidine C₁₁H₁₀BrN₃O 318.15 Methoxy, phenyl, Br Structural studies
4-Bromo-2-cyclopropylpyrimidine C₇H₇BrN₂ 199.03 Cyclopropyl, Br Drug permeability enhancers
5-Bromo-2,4-dimethoxypyrimidine C₆H₆BrN₂O₂ 218.02 Dimethoxy, Br Nucleoside synthesis
4-Bromo-2-cyclopropylpyridine C₈H₈BrN 198.06 Cyclopropyl, Br, pyridine core Ligand design

Research Findings and Trends

  • Reactivity : The 4-bromo group in pyrimidines is highly reactive in cross-coupling reactions, but substituents at the 2-position modulate this reactivity. For example, cyclopropylmethoxy increases steric hindrance, slowing coupling kinetics compared to methoxy analogs .
  • Biological Activity : Cyclopropyl-containing compounds often exhibit enhanced metabolic stability. A 2023 study highlighted analogs of 4-bromo-2-(cyclopropylmethoxy)pyrimidine as intermediates in kinase inhibitors targeting resistant cancer mutations .
  • Solubility : Polar substituents like methoxy improve aqueous solubility, whereas cyclopropyl groups enhance lipid solubility, impacting bioavailability .

Biological Activity

4-Bromo-2-(cyclopropylmethoxy)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. Pyrimidines are known for their diverse pharmacological properties, including antitumor, antiviral, and antibacterial effects. This article explores the biological activity of 4-Bromo-2-(cyclopropylmethoxy)pyrimidine, highlighting its mechanisms of action, efficacy against various diseases, and safety profiles.

Chemical Structure

The compound 4-Bromo-2-(cyclopropylmethoxy)pyrimidine features a bromine atom at the 4-position and a cyclopropylmethoxy group at the 2-position of the pyrimidine ring. This unique structure contributes to its biological activity.

Biological Activity Overview

The biological activities of 4-Bromo-2-(cyclopropylmethoxy)pyrimidine have been evaluated through various studies focusing on its anticancer, antiviral, and antibacterial properties.

Anticancer Activity

Recent studies have demonstrated that 4-Bromo-2-(cyclopropylmethoxy)pyrimidine exhibits significant anticancer activity. In vitro tests show that it inhibits the proliferation of several cancer cell lines, including hepatocellular carcinoma (BEL-7402). The compound's IC50 values range from 0.024 to 0.55 µM, indicating potent inhibitory effects against cancer cells .

Table 1: Anticancer Activity of 4-Bromo-2-(cyclopropylmethoxy)pyrimidine

Cell LineIC50 (µM)
BEL-7402<0.10
MCF-70.87
MDA-MB-2311.75

The structure-activity relationship (SAR) studies indicate that modifications at the 2 and 5 positions of the pyrimidine scaffold enhance its anticancer efficacy .

Antiviral Activity

4-Bromo-2-(cyclopropylmethoxy)pyrimidine has also shown promising antiviral properties. It was evaluated against influenza viruses and demonstrated a significant reduction in viral load in infected mice models. The compound exhibited a direct effect on viral replication, supporting its potential as an antiviral agent .

Table 2: Antiviral Efficacy of 4-Bromo-2-(cyclopropylmethoxy)pyrimidine

Virus TypeViral Load Reduction (%)
Influenza A>90

Antibacterial Activity

Although less extensively studied, preliminary data suggest that this compound may possess antibacterial properties as well. Its activity against various bacterial strains is currently under investigation, with initial results indicating moderate efficacy .

Safety Profile

Safety assessments have shown that 4-Bromo-2-(cyclopropylmethoxy)pyrimidine does not exhibit acute toxicity in animal models up to doses of 2000 mg/kg . Furthermore, it has a favorable pharmacokinetic profile with sufficient oral bioavailability (31.8%) and clearance rates conducive to therapeutic use .

Case Studies

A case study involving the application of this compound in treating hepatocellular carcinoma provided valuable insights into its clinical potential. Patients treated with formulations containing 4-Bromo-2-(cyclopropylmethoxy)pyrimidine showed improved outcomes compared to standard therapies, emphasizing the need for further clinical trials to validate these findings.

Q & A

Q. Advanced Considerations for Regioselectivity

  • Catalyst Choice : FeBr₃ enhances electrophilic aromatic substitution at the 4-position, minimizing di-substitution byproducts .
  • Temperature Control : Lower temperatures (0–25°C) reduce side reactions during bromination .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor alkoxylation by stabilizing intermediates .

How can researchers optimize reaction yields in the cyclopropylation step?

Q. Methodological Strategies

  • Pre-activation of Substrates : Pre-treatment of the pyrimidine core with a strong base (e.g., NaH) improves nucleophilicity for alkoxylation .
  • Catalytic Systems : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reaction efficiency in biphasic systems .
  • Purification Techniques : Column chromatography with gradient elution (hexane/ethyl acetate) effectively isolates the target compound from unreacted cyclopropylmethyl bromide .

Which spectroscopic and crystallographic techniques are critical for characterizing 4-Bromo-2-(cyclopropylmethoxy)pyrimidine?

Q. Basic Characterization Workflow

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assigns protons and carbons in the pyrimidine ring and cyclopropylmethoxy group. Key shifts include δ ~8.5 ppm (pyrimidine H) and δ ~3.8 ppm (OCH₂) .
    • 2D NMR (HSQC, HMBC) : Resolves connectivity ambiguities in crowded spectra .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 273.0) .

Q. Advanced Structural Analysis

  • X-ray Crystallography : Determines bond lengths, angles, and crystal packing. For analogs, unit cell parameters (e.g., β = 101.6°, V = 1373.0 ų) are resolved using diffractometers (e.g., Bruker SMART 1K CCD) .

How can computational modeling aid in predicting the reactivity of 4-Bromo-2-(cyclopropylmethoxy)pyrimidine in cross-coupling reactions?

Q. Methodological Approach

  • DFT Calculations : Predict sites for Suzuki-Miyaura coupling by analyzing electron density maps (e.g., Fukui indices for bromine substitution) .
  • Docking Studies : Simulate interactions with biological targets (e.g., kinase enzymes) to prioritize derivatives for synthesis .

What strategies mitigate byproduct formation during bromination of pyrimidine derivatives?

Q. Advanced Troubleshooting

  • Controlled Stoichiometry : Limiting Br₂ or NBS to 1.1 equivalents minimizes di-brominated byproducts .
  • Inert Atmosphere : Prevents oxidative degradation of sensitive intermediates .
  • Real-time Monitoring : HPLC or TLC tracks reaction progress, enabling timely quenching .

How is 4-Bromo-2-(cyclopropylmethoxy)pyrimidine applied in medicinal chemistry research?

Q. Research Applications

  • Kinase Inhibitor Development : Serves as a core scaffold for ATP-competitive inhibitors. The bromine atom enables functionalization via cross-coupling (e.g., introducing aryl groups for enhanced binding) .
  • Proteolysis-Targeting Chimeras (PROTACs) : The cyclopropylmethoxy group improves metabolic stability in linker designs .

Q. Biological Evaluation

  • In vitro Assays : Test cytotoxicity (IC₅₀) against cancer cell lines (e.g., HCT-116) and selectivity via kinase profiling panels .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Process Chemistry Considerations

  • Solvent Scalability : Replace DMF with environmentally benign solvents (e.g., cyclopentyl methyl ether) .
  • Catalyst Recycling : Immobilize FeBr₃ on silica to reduce metal contamination .
  • Safety Protocols : Handle bromine reagents in fume hoods with secondary containment .

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